1-(1H-imidazol-1-yl)acetone

Description

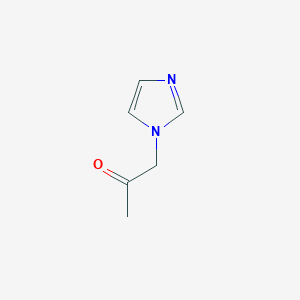

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGQLCLQRIGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927178 | |

| Record name | 1-(1H-Imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131394-02-0 | |

| Record name | 1-(1H-Imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-imidazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1H-imidazol-1-yl)acetone, a versatile heterocyclic ketone. As a Senior Application Scientist, this document synthesizes fundamental chemical data, detailed experimental protocols, and insights into its potential applications, particularly within the pharmaceutical industry. The structure of this guide is designed to offer a logical and in-depth exploration of the compound, moving from its basic characteristics to its synthesis, reactivity, and role as a valuable building block in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as N-acetonylimidazole, is a derivative of imidazole where an acetonyl group is attached to one of the nitrogen atoms of the imidazole ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₈N₂O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| CAS Number | 131394-02-0 | PubChem |

| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-one | PubChem |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 124.063662883 Da | PubChem |

Synthesis and Purification

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of imidazole with chloroacetone. This reaction is a classic example of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[1][2]

Materials:

-

Imidazole

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously.

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The appropriate eluent system should be determined by TLC analysis of the crude product.

-

Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (CH₃) of the acetone moiety.

-

~4.8 ppm (s, 2H): This singlet is assigned to the two protons of the methylene group (CH₂) connecting the imidazole ring and the carbonyl group.

-

~7.0 ppm (s, 1H): This signal corresponds to the proton at the C4 or C5 position of the imidazole ring.

-

~7.1 ppm (s, 1H): This signal corresponds to the other proton at the C5 or C4 position of the imidazole ring.

-

~7.6 ppm (s, 1H): This singlet is attributed to the proton at the C2 position of the imidazole ring, which is typically the most deshielded proton on the ring.

¹³C NMR (Predicted):

-

~27 ppm: The carbon of the methyl group (CH₃).

-

~55 ppm: The carbon of the methylene group (CH₂).

-

~120 ppm: The carbon at the C5 position of the imidazole ring.

-

~129 ppm: The carbon at the C4 position of the imidazole ring.

-

~138 ppm: The carbon at the C2 position of the imidazole ring.

-

~205 ppm: The carbonyl carbon (C=O) of the acetone moiety, which is significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available through the NIST Mass Spectrometry Data Center.

-

Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of the compound, is expected.

-

Major Fragmentation Pathways:

-

Loss of the acetyl group (•CH₃CO) to give a fragment at m/z = 81. This is often a prominent peak.

-

Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.

-

Fragmentation of the imidazole ring itself can lead to smaller fragments.

-

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

~1720-1740 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ketone.

-

~1500-1600 cm⁻¹: Absorption bands corresponding to the C=C and C=N stretching vibrations within the imidazole ring.

-

~2900-3100 cm⁻¹: C-H stretching vibrations of the methyl, methylene, and imidazole ring protons.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by its key functional groups: the imidazole ring and the ketone.

-

Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The lone pair of electrons on the N3 nitrogen makes it nucleophilic and basic. The N-H proton in unsubstituted imidazole is weakly acidic. In this compound, the N1 nitrogen is alkylated, which influences the electronic properties of the ring.

-

Ketone Group: The carbonyl group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The α-protons on the methyl and methylene groups are weakly acidic and can be removed by a strong base to form an enolate.

Applications in Drug Development and Medicinal Chemistry

Imidazole-containing compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions.[3] this compound serves as a key building block in the synthesis of more complex bioactive molecules, particularly in the development of antifungal agents.

Precursor to Azole Antifungal Agents

Many of the most successful antifungal drugs, such as ketoconazole, are azole derivatives.[4] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[5] The synthesis of ketoconazole and its analogues often involves the introduction of an imidazole-containing side chain. While not always a direct starting material, this compound represents a readily accessible synthon that can be elaborated to form the core structures of these antifungal agents. For instance, the acetonyl side chain can be functionalized through reduction of the ketone to a secondary alcohol, followed by further chemical modifications.

Caption: Potential synthetic pathway from this compound to azole antifungal analogues.

The versatility of this compound as a building block stems from the reactivity of both the ketone and the potential for further substitution on the imidazole ring, allowing for the generation of diverse chemical libraries for drug discovery screening.[6][7]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Health Hazards: Based on data for similar imidazole derivatives, it may cause skin and eye irritation.[9] Inhalation of vapors or dust may cause respiratory tract irritation.[9]

-

Fire Hazards: The compound contains a ketone, which may be flammable. Keep away from heat, sparks, and open flames.[10]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Always consult the most up-to-date safety information from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the development of novel bioactive molecules, particularly in the search for new antifungal agents. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers and drug development professionals.

References

-

PubChem. (n.d.). 1-(1H-imidazol-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-Propanone, 1-(1H-imidazol-1-yl)- (9CI) Safety Data Sheets(SDS). Retrieved from [Link]

-

University of Rochester. (n.d.). Purification. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Baddiley, J., Buchanan, J. G., & Handschumacher, R. E. (1956). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Journal of the Chemical Society, 2818-2822.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link]

- Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552.

- Rani, N., Sharma, A., Gupta, G. K., & Singh, R. (2013). Imidazoles as Potential Antifungal Agents: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1626–1655.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- Pontikis, R., Kessl, J. J., & Georgopapadakou, N. H. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 38(15), 2893–2901.

-

Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

-

BYJU'S. (2019, October 16). Methods of Purification of Organic Compounds. Retrieved from [Link]

- Vanden Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., Willemsens, G., Bellens, D., Roels, I., Moereels, H., & Janssen, P. A. (1989). Biochemical approaches to selective antifungal activity. Focus on azole antifungals. Mycoses, 32 Suppl 1, 35–52.

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Hu, C., Xu, Z., Huang, Z., Wang, R., Zhang, Y., & Mao, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448–1454.

- Reddy, T. R., Reddy, G. C. S., & Reddy, P. S. N. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Synthesis, 55(20), 3323-3329.

Sources

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical approaches to selective antifungal activity. Focus on azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-(1H-imidazol-2-yl)propan-1-one | C6H8N2O | CID 15210946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 1-(1H-imidazol-1-yl)acetone: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)acetone, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document consolidates critical information regarding its chemical identity, synthesis, physicochemical properties, and putative applications, with a particular focus on its potential as a precursor for novel therapeutic agents.

Core Identifiers and Chemical Structure

Accurate identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. This compound is cataloged under the following identifiers:

| Identifier | Value | Source |

| CAS Number | 131394-02-0 | Chemical Abstracts Service |

| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-one | PubChem[1] |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)CN1C=CN=C1 | PubChem[1] |

| InChI Key | FFNGQLCLQRIGDW-UHFFFAOYSA-N | PubChem[1] |

The structural representation of this compound, characterized by an acetone moiety linked to an imidazole ring via a nitrogen atom, is depicted below.

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol based on established methodologies for the N-alkylation of imidazoles. [2][3][4] Materials:

-

Imidazole

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) and anhydrous DMF. Stir the mixture until the imidazole is completely dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a solid base like K₂CO₃ is advantageous as it simplifies the work-up procedure.

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Applications in Drug Development

The imidazole moiety is a key pharmacophore in a multitude of clinically significant drugs, particularly in the realm of antifungal agents. [5][6][7]The nitrogen atoms in the imidazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.

Potential as an Antifungal Agent

This compound is a structural analogue of several known antifungal compounds. Its primary therapeutic potential lies in its ability to serve as a building block for more complex molecules that inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. [8][9]Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Figure 3: Proposed mechanism of action for antifungal imidazole derivatives.

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the known values for imidazole and related structures.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would show characteristic signals for the imidazole ring protons and the protons of the acetone moiety.

-

Imidazole Protons: Three distinct signals are expected for the protons on the imidazole ring. The proton at the C2 position would appear as a singlet, while the protons at the C4 and C5 positions would also be singlets, typically in the range of δ 7.0-8.0 ppm.

-

Methylene Protons: The two protons of the methylene group adjacent to the imidazole nitrogen would appear as a singlet around δ 4.5-5.0 ppm.

-

Methyl Protons: The three protons of the methyl group would appear as a sharp singlet around δ 2.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acetone moiety is expected to have a chemical shift in the range of δ 200-210 ppm.

-

Imidazole Carbons: The three carbons of the imidazole ring would show signals in the aromatic region, typically between δ 115-140 ppm.

-

Methylene Carbon: The methylene carbon would appear around δ 50-60 ppm.

-

Methyl Carbon: The methyl carbon would have a chemical shift in the range of δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected around 1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bond between the methylene group and the imidazole ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery, particularly as a precursor for novel antifungal agents. Its synthesis via N-alkylation of imidazole is a straightforward and scalable process. While direct biological data for this specific compound is limited, the well-established role of the imidazole pharmacophore in inhibiting fungal CYP51 provides a strong rationale for its further investigation and derivatization. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthetic and therapeutic applications of this promising molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(5), 469. [Link].

- Zhang, L., et al. (2024). Synthesis, characterization and antifungal activity of imidazole chitosan derivatives.

- Arslan, M., & Gümüşçağlayan, M. (2022). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1365-1375.

- Biological and Molecular Chemistry. (2023). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 1(1), 1-10.

-

Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: a major drug target in the cytochrome P450 superfamily. Expert opinion on investigational drugs, 16(5), 557–567. [Link].

- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Iranian Journal of Pharmaceutical Research, 2(3), 159-162.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

- Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(9), 789–801.

-

Pal, D., & Banerjee, S. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central journal, 7, 174. [Link].

-

Han, G., Liu, N., Li, C., Tu, J., Li, Z., & Sheng, C. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(10), 5341–5359. [Link].

-

PubChem. 1-(1H-imidazol-1-yl)propan-2-one. National Center for Biotechnology Information. [Link].

- Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Iranian Journal of Pharmaceutical Research, 2(3), 159-162.

- CN110776464A - N1 site alkylation method for imidazole compounds - Google P

- El'kov, N. A., Konshina, D. N., & Konshin, V. V. (2023). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Russian Journal of General Chemistry, 93(4), 654-656.

Sources

- 1. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]

- 4. A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1 H -imidazole - El'kov - Russian Journal of General Chemistry [hum-ecol.ru]

- 5. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.washington.edu [chem.washington.edu]

- 9. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(1H-imidazol-1-yl)acetone from Imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-imidazol-1-yl)acetone, a valuable building block in pharmaceutical and materials science. The core of this document focuses on the direct N-alkylation of imidazole with chloroacetone, a robust and widely applicable method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of purification and characterization. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully synthesize and validate this important imidazole derivative.

Introduction: The Significance of Imidazole Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antifungals, antihistamines, and anticancer agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in drug design.[1] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the ketone functionality for further elaboration. This guide will focus on a direct and efficient synthetic route from readily available starting materials.

Mechanistic Insights: The N-Alkylation of Imidazole

The synthesis of this compound from imidazole proceeds via a nucleophilic substitution reaction, specifically, the N-alkylation of the imidazole ring with an α-halo ketone, chloroacetone.[2][3][4]

Key Mechanistic Steps:

-

Deprotonation of Imidazole: Imidazole is a weak base, but in the presence of a suitable base, the proton on the N1 atom can be removed to generate the imidazolate anion.[5] This anion is a much stronger nucleophile than neutral imidazole.

-

Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom.

-

Displacement of the Leaving Group: This attack results in the displacement of the chloride ion, a good leaving group, forming the new N-C bond and yielding the desired product, this compound.

The choice of base and solvent is crucial for the success of this reaction, influencing both the reaction rate and the yield.

Caption: Reaction mechanism for the N-alkylation of imidazole with chloroacetone.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Imidazole | C₃H₄N₂ | 68.08 | 1.0 | Ensure high purity. |

| Chloroacetone | C₃H₅ClO | 92.53 | 1.1 | Handle in a fume hood; lachrymator. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | Anhydrous, finely powdered. |

| Acetone | C₃H₆O | 58.08 | - | Anhydrous, as solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction. |

| Brine (sat. NaCl) | NaCl | 58.44 | - | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 10-15 minutes at room temperature. The potassium carbonate will not fully dissolve.

-

Reagent Addition: Slowly add chloroacetone (1.1 eq) to the stirred suspension at room temperature. Caution: Chloroacetone is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The imidazole spot should diminish, and a new, less polar product spot should appear.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization: Ensuring Product Integrity

4.1. Purification

The crude product is typically a yellow to brown oil or solid. Purification is best achieved by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 100% ethyl acetate) is effective. The pure product will elute as a single spot on TLC.

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[6][7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5 (s, 1H, N-CH-N)

-

δ ~7.0 (s, 1H, Imidazole CH)

-

δ ~6.9 (s, 1H, Imidazole CH)

-

δ ~4.8 (s, 2H, N-CH₂-C=O)

-

δ ~2.2 (s, 3H, CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~204 (C=O)

-

δ ~137 (N-CH-N)

-

δ ~129 (Imidazole CH)

-

δ ~120 (Imidazole CH)

-

δ ~55 (N-CH₂)

-

δ ~27 (CH₃)

-

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product.[9]

-

Expected [M+H]⁺: 125.06

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups.

-

Characteristic Peaks:

-

~1730 cm⁻¹ (C=O stretch)

-

~3100-3150 cm⁻¹ (aromatic C-H stretch)

-

Conclusion

The N-alkylation of imidazole with chloroacetone provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocol and employing the described purification and characterization techniques, researchers can confidently produce this valuable intermediate for further applications in drug discovery and materials science. The principles and techniques outlined in this guide are foundational for the synthesis of a wide array of N-substituted imidazole derivatives.

References

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

-

Chemistry Online. (2022, November 3). Imidazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Mendeleev Communications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

-

ResearchGate. (2025, August 9). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

-

SpringerLink. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

-

MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubMed. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

Sources

- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. This compound | C6H8N2O | CID 14617233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of an Imidazole Building Block

An In-depth Technical Guide to 1-(1H-imidazol-1-yl)acetone

In the landscape of medicinal chemistry and drug development, the imidazole ring is a privileged scaffold, forming the core of numerous therapeutic agents, most notably in the realm of antifungal medications.[1][2][3] Its ability to coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes, is a cornerstone of its biological activity.[3] this compound emerges as a compound of significant interest not as an end-product, but as a highly versatile and strategic intermediate. Its structure marries the crucial imidazole moiety with a reactive ketone functional group, providing a chemical handle for extensive molecular elaboration.

This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties and the experimental logic for its synthesis and characterization, providing a field-proven perspective on its utility.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. These identifiers and computed properties provide a quantitative foundation for predicting solubility, reactivity, and potential bioavailability.

Key Identifiers:

-

IUPAC Name: 1-(1H-imidazol-1-yl)propan-2-one[4]

-

Synonyms: this compound, 1-imidazol-1-ylpropan-2-one[4]

-

CAS Number: 131394-02-0[4]

-

Molecular Formula: C₆H₈N₂O[4]

Table 1: Physicochemical and Computed Properties

The following table summarizes key properties, largely computed through established algorithms like PubChem's analysis, which are critical for laboratory applications.[4]

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | PubChem[4] |

| Exact Mass | 124.063662883 Da | PubChem [https://pubchem.ncbi.nlm.nih.gov/compound/14617233][4] |

| XLogP3 | -0.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 34.9 Ų | PubChem[4] |

| Complexity | 114 | PubChem[4] |

The negative XLogP3 value suggests a degree of hydrophilicity, an important consideration for selecting solvent systems for both reaction and purification. The presence of three hydrogen bond acceptors (the two imidazole nitrogens and the carbonyl oxygen) influences its solubility and interaction with biological targets.

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound is via the nucleophilic substitution of a haloacetone with imidazole. This approach is efficient and relies on fundamental principles of organic chemistry.

Diagram 1: General Synthesis Workflow

This diagram illustrates the standard N-alkylation reaction for synthesizing the target compound.

Sources

An In-depth Technical Guide to 1-(1H-imidazol-1-yl)acetone: Molecular Structure, Properties, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)acetone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document elucidates its molecular structure, chemical formula, and physicochemical properties. A detailed synthesis protocol, based on established chemical principles, is presented, alongside a thorough analysis of its spectroscopic characteristics for unambiguous identification. The guide further explores the reactivity of the molecule and its potential as a versatile building block in the synthesis of novel therapeutic agents, with a particular focus on antifungal and other pharmacological applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of imidazole-based compounds in pharmaceutical research.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability contribute to its prevalence in numerous pharmaceuticals. The introduction of an acetonyl group at the N-1 position of the imidazole ring, as seen in this compound, provides a key reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide will delve into the fundamental molecular and chemical characteristics of this compound, providing a solid foundation for its application in research and development.

Molecular Structure and Formula

Chemical Identity

-

Systematic IUPAC Name: 1-(1H-imidazol-1-yl)propan-2-one[1]

-

Common Name: this compound

-

CAS Number: 131394-02-0[1]

-

Molecular Formula: C₆H₈N₂O[1]

-

Molecular Weight: 124.14 g/mol [1]

Structural Elucidation

The molecular structure of this compound consists of a five-membered imidazole ring linked through a nitrogen atom to the alpha-carbon of an acetone moiety.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 124.063662883 | PubChem[1] |

| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of this compound can be readily achieved through the nucleophilic substitution reaction between imidazole and chloroacetone. This well-established method provides a reliable route to the target compound.

Diagram: Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from a similar procedure for a related compound[3].

Materials:

-

Imidazole

-

Chloroacetone

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, filter the solid potassium carbonate and potassium chloride byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base to deprotonate imidazole, facilitating its nucleophilic attack on chloroacetone.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the acetonyl group. The methylene protons adjacent to the imidazole ring will appear as a singlet, while the methyl protons of the acetone moiety will also be a singlet. The three protons on the imidazole ring will exhibit distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Characteristic bands for the C-H and C=N stretching and bending vibrations of the imidazole ring will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl group or cleavage of the bond between the methylene group and the imidazole ring.

Reactivity and Stability

This compound possesses two primary sites of reactivity: the imidazole ring and the ketone functional group.

-

Imidazole Ring: The imidazole ring can undergo electrophilic substitution reactions, although the N-substituent can influence the regioselectivity. The lone pair of electrons on the N-3 nitrogen atom allows it to act as a ligand for metal ions.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and condensation reactions.

The compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Development

The unique combination of a reactive ketone handle and a biologically active imidazole scaffold makes this compound a valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Antifungal Agents

A significant number of clinically used antifungal drugs, such as ketoconazole, contain an imidazole moiety. The imidazole ring is known to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This compound can serve as a key intermediate in the synthesis of novel azole antifungals. The ketone functionality can be elaborated to introduce various side chains designed to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Other Therapeutic Areas

Beyond antifungal applications, the imidazole nucleus is found in drugs with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The versatility of this compound allows for its incorporation into diverse molecular frameworks, enabling the exploration of new chemical space in the search for novel therapeutics in these areas.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined molecular structure and predictable chemical reactivity. Its straightforward synthesis and the presence of two key functional groups make it a highly versatile building block in medicinal chemistry. The proven track record of the imidazole scaffold in a multitude of therapeutic agents underscores the potential of this compound as a valuable starting point for the development of new and improved drugs. This technical guide provides the essential information required for researchers to confidently handle, characterize, and utilize this compound in their drug discovery endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14617233, this compound. Retrieved from [Link].

-

Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552. Available at: [Link].

-

PrepChem (2024). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link].

-

Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. Available at: [Link].

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1H-imidazol-1-yl)acetone

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1H-imidazol-1-yl)acetone (C₆H₈N₂O), a heterocyclic compound of interest in synthetic and medicinal chemistry. As a key building block, its unambiguous structural confirmation is paramount. This document details the principles, experimental protocols, and expert interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure accurate and reliable characterization.

Introduction and Molecular Structure

This compound is a derivative of imidazole, a core structure in many biologically active molecules.[1] Its structure comprises an imidazole ring linked via a nitrogen atom to an acetone moiety. The molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .[2] Accurate characterization is the foundation of any subsequent chemical or biological study, and a multi-technique spectroscopic approach provides a self-validating system for structural confirmation.

The key structural features to be identified are:

-

The three distinct protons of the imidazole ring.

-

The methylene (-CH₂-) bridge.

-

The methyl (-CH₃) group of the acetone moiety.

-

The carbonyl (C=O) group.

-

The carbon framework of both the imidazole and acetone components.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Acetone-d₆, in a clean, dry 5 mm NMR tube. The choice of solvent is critical; Acetone-d₆ is an excellent choice as it readily dissolves the compound and its residual solvent peak does not interfere with key signals.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The magnetic field must be "locked" to the deuterium signal of the solvent to compensate for any drift. The field is then "shimmed" to optimize its homogeneity, which is crucial for achieving high-resolution spectra with sharp, well-defined peaks.

-

Data Acquisition: A standard ¹H NMR experiment is performed. For a sample of this concentration on a 300-500 MHz spectrometer, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

The following table summarizes the expected ¹H NMR data.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~7.5 | Singlet | 1H | Imidazole CH |

| H-4 | ~7.0 | Singlet | 1H | Imidazole CH |

| H-5 | ~6.9 | Singlet | 1H | Imidazole CH |

| H-6 | ~4.9 | Singlet | 2H | N-CH₂ -C=O |

| H-9 | ~2.2 | Singlet | 3H | CH₃ |

-

Expertise & Causality:

-

Imidazole Protons (H-2, H-4, H-5): These protons appear in the aromatic region (downfield) due to the deshielding effect of the ring current. The H-2 proton, positioned between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield. The signals for H-4 and H-5 are also distinct. Their appearance as singlets indicates minimal to no coupling with each other, a common feature in N-substituted imidazoles.

-

Methylene Protons (H-6): The methylene protons are adjacent to both a nitrogen atom and a carbonyl group. Both groups are electron-withdrawing, causing a significant downfield shift to ~4.9 ppm. This signal is a sharp singlet, confirming the absence of any adjacent protons.

-

Methyl Protons (H-9): The methyl protons of the acetone moiety appear as a sharp singlet at ~2.2 ppm. This is a characteristic chemical shift for a methyl ketone. The integration value of 3H confirms the presence of a methyl group.

-

Caption: Correlation of proton environments to their expected ¹H NMR signals.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters. A standard proton-decoupled experiment is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. More scans (hundreds to thousands) are required due to the lower natural abundance of the ¹³C isotope.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-7 | ~205 | C =O (Ketone) |

| C-2 | ~137 | Imidazole C -H |

| C-4 | ~129 | Imidazole C -H |

| C-5 | ~120 | Imidazole C -H |

| C-6 | ~55 | N-C H₂-C=O |

| C-9 | ~28 | C H₃ |

-

Expertise & Causality:

-

Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded carbon and appears significantly downfield, typically above 200 ppm, which is highly characteristic.

-

Imidazole Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. C-2, being between two nitrogens, is expected at the lower field end of this range.

-

Methylene Carbon (C-6): This carbon is attached to a nitrogen atom, causing a shift to ~55 ppm.

-

Methyl Carbon (C-9): The methyl carbon of the ketone is the most shielded carbon, appearing furthest upfield at ~28 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film. Alternatively, if the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.

-

Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum (of air or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum to provide the final transmittance or absorbance data.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H Stretch | Imidazole Ring |

| ~2900-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O Stretch | Ketone (Strong, Sharp) |

| ~1500-1580 | C=N, C=C Stretch | Imidazole Ring |

| ~1200-1300 | C-N Stretch | Imidazole Ring |

-

Trustworthiness & Self-Validation: The most crucial peak for confirming the structure of this compound is the intense, sharp absorption band around 1720 cm⁻¹ . This is a classic, unambiguous signal for a ketone carbonyl (C=O) stretch. Its presence, along with the characteristic C=N and aromatic C-H stretches of the imidazole ring, provides a robust validation of the molecule's key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: An ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI) is used to generate charged molecules (ions). ESI is a "soft" technique that often yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes extensive fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole or time-of-flight) and detected.

-

Molecular Ion: The exact mass of this compound is 124.0637 g/mol .[2] In ESI-MS, a prominent peak would be expected at m/z = 125.0710, corresponding to the protonated molecule [M+H]⁺. In EI-MS, a molecular ion peak [M]⁺• would be seen at m/z = 124.

-

Key Fragmentation: A characteristic fragmentation pathway involves the loss of the acetyl group or the cleavage of the methylene bridge.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

-

Expertise & Causality: The most common fragmentation in EI-MS is alpha-cleavage adjacent to the carbonyl group. This would result in the formation of the highly stable acylium ion, [CH₃CO]⁺ , which would give a strong signal at m/z = 43 . Another likely fragmentation is the cleavage of the N-CH₂ bond, leading to an ion at m/z = 81 , corresponding to the imidazolyl-methyl cation. The presence of these key fragments, along with the molecular ion, provides definitive proof of the molecule's structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical ketone functional group with a characteristic C=O stretch at ~1720 cm⁻¹. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, including the hallmark acylium ion at m/z = 43. Together, these methods provide an interlocking, self-validating system of data that unambiguously confirms the molecular structure.

References

- Chem. Commun., 2012, 48, 3457.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(4), o538. [Link]

-

NIST. 1H-Imidazole. NIST Chemistry WebBook. [Link]

Sources

Literature Review of 1-(1H-imidazol-1-yl)acetone and Its Analogs: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in diverse molecular interactions.[1][2] This technical guide provides an in-depth review of 1-(1H-imidazol-1-yl)acetone, a simple yet versatile molecule, and its extensive family of analogs. We will explore the synthetic strategies employed to create chemical diversity around this core, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This guide is designed for researchers and drug development professionals, offering field-proven insights into the multifaceted therapeutic potential of this chemical class, from potent antifungal and anticancer agents to specific enzyme inhibitors.

The Imidazole Scaffold: A Foundation for Drug Discovery

The five-membered aromatic heterocycle known as imidazole is a fundamental building block in both nature and medicine.[1][3] It is a constituent of the essential amino acid histidine, the purine bases of nucleic acids, and numerous cofactors and natural products.[2][3]

Physicochemical Properties and Biological Significance

The unique properties of the imidazole ring make it exceptionally valuable in drug design. It is amphoteric, capable of acting as both a weak acid and a weak base.[3] The nitrogen at position 3 (the "pyrrole-type" nitrogen) can be protonated, allowing it to form strong ionic bonds and hydrogen bonds, which are critical for interacting with biological targets like enzyme active sites.[4] The imidazole ring is also an excellent coordinator of metal ions, a property central to the function of many metalloenzymes. Its aromatic nature allows for π-π stacking interactions, further stabilizing drug-receptor complexes. This combination of features has led to the development of a vast array of imidazole-containing drugs with applications spanning antimicrobial, antifungal, anti-inflammatory, and anticancer therapies.[1][5]

The this compound Core

The this compound structure (PubChem CID: 14617233) represents a key pharmacophore.[6] The N-substituted acetone moiety provides a flexible linker and a reactive carbonyl group that can be readily modified, serving as a handle for generating extensive analog libraries. This core is particularly prominent in the development of azole antifungals, where the imidazole nitrogen coordinates to the heme iron of the target enzyme, and the substituted side chain fine-tunes potency and pharmacokinetic properties.

Synthesis and Chemical Space Exploration

The synthesis of this compound and its analogs primarily relies on the nucleophilic character of the imidazole ring. The most common and direct approach is the N-alkylation of imidazole with an appropriate α-haloketone.

General Synthetic Routes

The reaction of imidazole with chloro- or bromoacetone in the presence of a base is the most straightforward method to produce the core scaffold. The choice of solvent and base can be optimized to improve yields and minimize side products. This foundational reaction opens the door to immense chemical diversification.

Workflow for Synthesis and Diversification of Analogs

Caption: General workflow for the synthesis and diversification of this compound analogs.

Strategies for Analog Development

The therapeutic potential of this scaffold is unlocked through systematic structural modifications:

-

Imidazole Ring Substitution: Introducing substituents (e.g., methyl, nitro, halogen) onto the imidazole ring can drastically alter electronic properties, steric hindrance, and metabolic stability. For example, 2-methyl and 5-nitro substitutions are common in antibacterial agents.[7]

-

Side-Chain Modification: The acetone moiety is a rich source of chemical diversity.

-

Carbonyl Reduction: Reduction to the corresponding alcohol creates a chiral center and a hydroxyl group capable of new hydrogen bonding interactions, a key feature in many antifungal agents.[8]

-

Chain Elongation/Variation: Replacing the methyl group with larger alkyl or aryl groups can enhance lipophilicity and introduce new interactions with the target protein.

-

Formation of Derivatives: The carbonyl can be converted into oximes, hydrazones, or other functional groups to explore different chemical spaces.

-

Biological Activities and Therapeutic Applications

Analogs of this compound have demonstrated a remarkable breadth of biological activities, most notably in antifungal and anticancer applications.

Antifungal Properties: The Azole Legacy

The imidazole scaffold is the basis for the "azole" class of antifungal drugs, such as ketoconazole.[9] Many derivatives of this compound exhibit potent antifungal activity.[10][11][12]

Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The imidazole nitrogen (N3) coordinates to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to potent and specific inhibition. Disruption of ergosterol production compromises membrane integrity, leading to fungal cell death.

Ergosterol Biosynthesis Pathway Inhibition by Azoles

Caption: Azole antifungals inhibit CYP51, blocking the conversion of lanosterol and disrupting ergosterol synthesis.

SAR studies have revealed key features for potent antifungal activity. For instance, in a series of 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives, bis(4-chlorophenyl) analogs were found to be the most potent, highlighting the importance of halogenated aromatic rings for activity.[10] The presence of a hydroxyl group on the carbon adjacent to the imidazole ring, as seen in ketoconazole, often enhances potency.

Table 1: In Vitro Antifungal Activity of Selected Imidazole Analogs

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| bis(4-chlorophenyl) isoxazolidine (18) | Trichophyton sp. | 0.2 - 7.0 | [10] |

| bis(4-chlorophenyl) isoxazolidine (19) | Microsporum sp. | 0.2 - 7.0 | [10] |

| Ketoconazole (Reference) | Candida albicans | 0.2 - 20.0 | [10] |

| Imidazole-dienone conjugate (31) | Candida albicans | 0.5 - 8.0 | [11] |

| Imidazole-dienone conjugate (42) | Candida albicans | 2.0 - 32.0 |[11] |

Anticancer Potential: A Multifaceted Approach

The imidazole scaffold is also prevalent in anticancer drug discovery, with derivatives of this compound targeting various hallmarks of cancer.[5][13]

Imidazole-based compounds exhibit anticancer activity through multiple mechanisms:

-

Enzyme Inhibition: They can act as potent inhibitors of kinases and other enzymes crucial for cancer cell signaling and survival. For example, certain analogs inhibit farnesyltransferase, an enzyme involved in Ras protein processing, which is critical in many cancers.[14] Others have been developed as inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key node in inflammatory and cancer pathways.[15]

-

Tubulin Polymerization Inhibition: Some imidazole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[13][16]

-

Topoisomerase Inhibition: Certain complex imidazoles, like Indimitecan, function as topoisomerase-I inhibitors, preventing DNA replication in rapidly dividing cancer cells.[13]

For anticancer activity, SAR can be highly target-specific. In a series of nitroimidazoles, substitutions at the 2-position and modifications to a side-chain linker were shown to be critical for potency against Mycobacterium tuberculosis, demonstrating how subtle changes can fine-tune activity for a specific target.[17] For kinase inhibitors, the imidazole core often serves as a hinge-binding motif, with substituents directed into specific pockets of the ATP-binding site to confer potency and selectivity.[15]

Table 2: In Vitro Cytotoxicity of Selected Imidazole Analogs

| Compound Class | Cancer Cell Line | IC₅₀ Value | Mechanism | Reference |

|---|---|---|---|---|

| Tetrahydrobenzodiazepine (36) | H-Ras transformed Rat-1 | 160 nM (EC₅₀) | Farnesyltransferase Inhibition | [14] |

| Thiazolyl-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 µM | Tubulin Polymerization Inhibition | [13] |

| Ag(I) NHC Complex (1) | OVCAR-3 (Ovarian) | ~15 µM | Not specified | [18] |

| Ag(I) NHC Complex (1) | MB157 (Breast) | ~10 µM | Not specified |[18] |

Methodologies and Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of this compound analogs.

Protocol: Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone[19]

This protocol describes the N-alkylation of 2-methylimidazole with chloroacetone. The logic is to use a common starting material and a straightforward reaction to generate a foundational analog.

-

Reagents & Materials:

-

2-Methylimidazole (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask, add 2-methylimidazole (1.0 eq) and potassium carbonate (1.5 eq) to acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Protocol: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Reagents & Materials:

-

Synthesized imidazole analog

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in a 96-well plate.

-

Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 1-5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by reading the optical density at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the drug-free control.

-

Workflow for Biological Screening of New Analogs

Caption: A typical screening cascade for identifying and optimizing lead compounds from a synthesized library.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly productive platform in medicinal chemistry. The ease of synthesis and diversification, combined with the inherent biological compatibility of the imidazole ring, has resulted in compounds with potent antifungal and anticancer activities. The established mechanisms of action, such as CYP51 and tubulin inhibition, provide a solid foundation for rational drug design.

Future research in this area should focus on several key aspects:

-

Target Selectivity: For applications like anticancer therapy, designing analogs with high selectivity for specific kinase isoforms or cancer-related targets over their wild-type counterparts is crucial to minimize off-target toxicity.

-

Overcoming Resistance: In the antifungal space, new analogs are needed that can overcome existing resistance mechanisms to current azole drugs.

-

Exploring New Biological Space: While well-established in antifungal and anticancer research, this scaffold could be systematically explored for other therapeutic areas, such as antiviral, anti-inflammatory, or neuroprotective agents.

-

Pharmacokinetic Optimization: A concerted effort to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent hits will be essential for translating in vitro activity into in vivo efficacy.

By leveraging the insights from decades of research and applying modern drug discovery tools, the this compound core will undoubtedly continue to be a source of novel therapeutic agents.

References

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).

- Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed.

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). World Journal of Advanced Research and Reviews.

- Structure-Activity Relationships of Antitubercular Nitroimidazoles. II.

- Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hep

- Imidazoles as potential anticancer agents. PMC - PubMed Central.

- Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central.

- Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. (2025). Benchchem.

- Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. PubMed.

- 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. NIH.

- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2025).

- Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Some Metabolic Enzymes. (2022).

- This compound. PubChem.

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012).

- Imidazoles as Potential Anticancer Agents: An Upd

- 1-(2-METHYL-1H-IMIDAZOL-1-YL)ACETONE. Echemi.

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu

- 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem.

- 1-(2-methyl-1H-imidazol-1-yl)acetone hydrochloride. BLD Pharm.